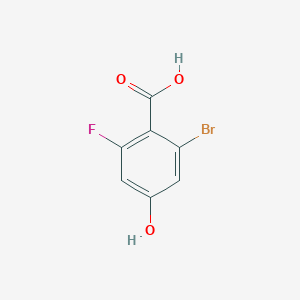

2-Bromo-6-fluoro-4-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-6-fluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound can be achieved through several steps. The process starts with o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) and the InChI key: UVBFBKRMQUEMBG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 235.01 .Applications De Recherche Scientifique

Anaerobic Degradation Pathways

A study focused on the anaerobic degradation of m-cresol by a methanogenic consortium, identifying a pathway involving various benzoic acid derivatives including 4-hydroxybenzoic acid, which is structurally similar to 2-Bromo-6-fluoro-4-hydroxybenzoic acid (Londry & Fedorak, 1993).

Reductive Dechlorination

Alcaligenes denitrificans NTB-1 was found to metabolize various benzoates including 4-hydroxybenzoate, offering insights into the microbial degradation of halogenated benzoates (van den Tweel, Kok, & de Bont, 1987).

Metabolic Transformations

Research on an anaerobic consortium highlighted its ability to transform phenolic compounds, including hydroxylated benzoates, under methanogenic conditions (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Synthesis Methods

Various studies have been conducted on the synthesis of halogenated benzoic acid derivatives, providing valuable methods for producing compounds like this compound for research and industrial applications (Peng-peng, 2013), (Bing-he, 2008).

Degradation by Microorganisms

Pseudomonas aeruginosa has been shown to degrade 2-bromobenzoic acid, which is structurally similar to this compound, indicating potential biodegradation pathways for such compounds (Higson & Focht, 1990).

Fluorine-Containing Clusters in MOFs

The use of fluorinated benzoates like 2-fluorobenzoic acid in the synthesis of rare-earth metal-organic frameworks (MOFs) has been investigated, highlighting the potential of such compounds in materials science (Vizuet et al., 2021).

Safety and Hazards

Orientations Futures

While specific future directions for 2-Bromo-6-fluoro-4-hydroxybenzoic acid are not mentioned in the search results, it’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals . Therefore, it’s possible that this compound could also find use in the development of new drugs or other chemical products.

Mécanisme D'action

Mode of Action

It’s worth noting that bromo and fluoro groups in organic compounds often enhance the reactivity of the molecule, potentially influencing its interaction with biological targets .

Biochemical Pathways

The compound may participate in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-6-fluoro-4-hydroxybenzoic acid. For instance, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be influenced by the reaction conditions .

Propriétés

IUPAC Name |

2-bromo-6-fluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWBULQIDOLNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2799619.png)

![1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2799621.png)

![N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2799622.png)

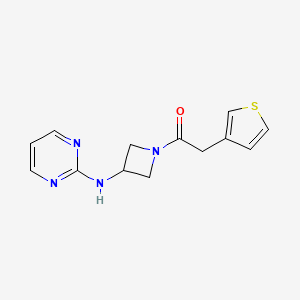

![3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2799623.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2799627.png)

![1-[4-[2-Hydroxy-3-(oxolan-2-ylmethylamino)propoxy]phenoxy]-3-(oxolan-2-ylmethylamino)propan-2-ol](/img/structure/B2799628.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2799634.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2799635.png)